molecular formula C17H16FN7O6 B15002443 N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15002443
M. Wt: 433.4 g/mol
InChI Key: NDMBJGIGFGPUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-FLUOROPHENOXY)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenoxy group, a nitropyrazole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Fluorophenoxy Group: This step involves the reaction of a fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy group.

    Synthesis of the Nitropyrazole Moiety:

    Construction of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor to form the oxadiazole ring.

    Coupling Reactions: The final steps involve coupling the fluorophenoxy group, the nitropyrazole moiety, and the oxadiazole ring through amide bond formation under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the fluorophenoxy moiety.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The nitropyrazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[2-({3-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}formamido)ethyl]acetamide
  • 2-(4-Bromophenoxy)-N-[2-({3-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}formamido)ethyl]acetamide

Uniqueness

The presence of the fluorophenoxy group in 2-(4-FLUOROPHENOXY)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE distinguishes it from similar compounds with different halogen substituents. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique among its analogs.

Properties

Molecular Formula

C17H16FN7O6

Molecular Weight

433.4 g/mol

IUPAC Name

N-[2-[[2-(4-fluorophenoxy)acetyl]amino]ethyl]-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16FN7O6/c18-11-1-3-12(4-2-11)30-10-15(26)19-6-7-20-16(27)17-21-13(23-31-17)9-24-8-5-14(22-24)25(28)29/h1-5,8H,6-7,9-10H2,(H,19,26)(H,20,27)

InChI Key

NDMBJGIGFGPUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.